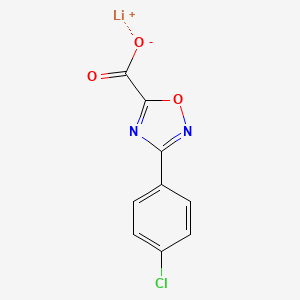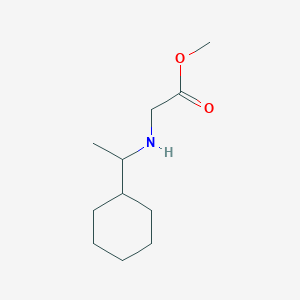
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol is an organic compound with a complex structure that includes a cyclobutyl ring, an aminomethyl group, and a methylpentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the aminomethyl and methylpentanol groups. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using suitable precursors.
Aminomethyl Group Introduction: This step may involve the use of aminating agents to introduce the aminomethyl group onto the cyclobutyl ring.
Methylpentanol Chain Addition: The final step involves the addition of the methylpentanol chain, which can be achieved through various organic reactions such as alkylation or reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme interactions or metabolic pathways.
Medicine: Potential therapeutic applications could be explored, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can interact with various enzymes or receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol chain may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: Contains a cyclobutyl ring with an amine group.
3-Methylpentan-2-ol: A simpler alcohol with a similar carbon chain structure.
Aminomethylcyclobutane: A compound with a similar aminomethyl group on a cyclobutyl ring.
Uniqueness
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and methylpentanol chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclobutyl]-3-methylpentan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9(2)10(3,13)11(8-12)6-5-7-11/h9,13H,4-8,12H2,1-3H3 |
Clé InChI |
KXUDBHVOICNVSS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(C1(CCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


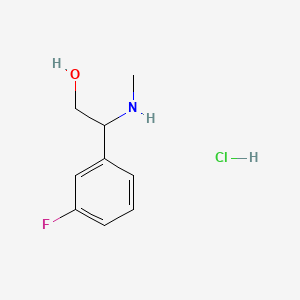
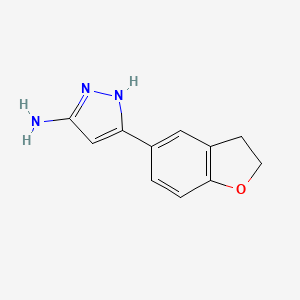
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
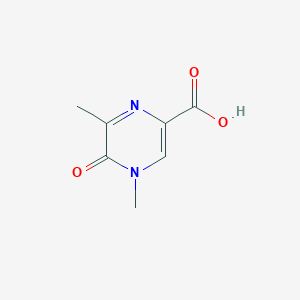





![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)
